1,3-Dioxoisoindolin-2-yl isobutyrate

Alcohol Activation Radical Precursor Functional Group Stability

Do not substitute generic NHPI esters. 1,3-Dioxoisoindolin-2-yl isobutyrate (NPIB) provides steric bulk that enables unique carbocation-mediated arylation pathways unavailable to less hindered esters. It offers superior chemical robustness vs. Overman's oxalate group for tertiary alcohol activation. Essential for decarboxylative sulfonylation under photoredox/catalysis. For high-yield, selective transformations.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B8074644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl isobutyrate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H11NO4/c1-7(2)12(16)17-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3
InChIKeyRHRVSKAAIXMYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl isobutyrate (NPIB) Procurement Guide: NHPI Ester for Radical and Alcohol Chemistry


1,3-Dioxoisoindolin-2-yl isobutyrate, also referred to as α-N-phthalimido-oxy isobutyrate (NPIB), is an organic compound of the phthalimide ester class [1]. It is characterized by an N-hydroxyphthalimide (NHPI) core esterified with isobutyric acid. This compound functions primarily as a redox-active ester and a radical precursor [2], enabling its use in decarboxylative cross-coupling reactions [3] and as an activating group for alcohols [4].

Why 1,3-Dioxoisoindolin-2-yl isobutyrate Cannot Be Replaced by Generic NHPI Esters


While the class of N-hydroxyphthalimide (NHPI) esters is broadly used as a source of alkyl radicals, the specific ester group dictates key performance characteristics. For procurement, assuming interchangeability between different NHPI esters (e.g., isobutyrate vs. butyrate) is a critical error. The isobutyrate group in 1,3-dioxoisoindolin-2-yl isobutyrate provides a unique combination of steric bulk and stability that enables distinct reactivity pathways not accessible to simpler esters [1]. For instance, the NPIB group allows for a carbocation-mediated arylation pathway that is unavailable to less sterically hindered esters, and it offers superior chemical robustness compared to other alcohol-activating groups like Overman's oxalate [2]. Generic substitution will lead to reaction failure, significantly lower yields, or the inability to access the desired product class.

1,3-Dioxoisoindolin-2-yl isobutyrate (NPIB): Quantified Differentiation Data for Selection


Chemical Robustness of NPIB vs. Overman's N-Phthalimidoyl Oxalate Group

In the context of activating alcohols for radical-based transformations, 1,3-dioxoisoindolin-2-yl isobutyrate (NPIB) is explicitly described as a 'more chemically robust alternative to Overman's N-phthalimidoyl oxalate group' [1]. The study demonstrates its utility in the conversion of tertiary alcohols to nitriles using an Ir/Cu dual catalytic system under blue LED irradiation, a transformation where a less robust activating group would likely fail [1].

Alcohol Activation Radical Precursor Functional Group Stability

NPIB Enables a Carbocation-Mediated Arylation Pathway Not Accessible to Other NHPI Esters

Unlike typical NHPI esters that operate through radical pathways, the NPIB derivative enables a distinct acid-mediated, carbocation-driven deoxygenative arylation [1]. This methodology was used to complete the total syntheses of the natural products alanense A, alanense B, and O7′-methyllacinilene E [1]. This carbocation-mediated strategy was found to be higher yielding and more broadly applicable than the competing photochemical radical pathway [1].

Deoxygenative Arylation Total Synthesis Mechanistic Diversification

Bench Stability Advantage of NPIB as a Crystalline Solid over Volatile Radical Precursors

1,3-Dioxoisoindolin-2-yl isobutyrate is a stable, crystalline solid that can be stored on the benchtop, a significant operational advantage over volatile or pyrophoric radical precursors often used in similar chemistries . Vendor data confirms a minimum purity specification of 97% and recommends storage in a cool, dry place .

Reagent Handling Operational Safety Physical Properties

Recommended Application Scenarios for 1,3-Dioxoisoindolin-2-yl isobutyrate Based on Differential Evidence


Total Synthesis of Complex Natural Products via Deoxygenative Arylation

NPIB is the enabling reagent for the carbocation-mediated deoxygenative arylation pathway used in the total synthesis of alanenses A and B [3]. This scenario leverages its unique ability to access a carbocationic pathway, which provides a higher-yielding and more broadly applicable route than standard radical-based methods [3].

Conversion of Tertiary Alcohols to Nitriles in Multi-Step Synthesis

As an activating group for alcohols, NPIB facilitates the conversion of tertiary alcohols to nitriles under mild Ir/Cu dual catalysis [3]. This application benefits directly from its enhanced chemical robustness compared to alternatives like Overman's oxalate group [3].

Radical Cross-Coupling for Sulfone Synthesis

NPIB serves as an effective radical precursor in decarboxylative sulfonylation reactions with sodium sulfinate salts, providing access to sulfones—important motifs in pharmaceuticals and agrochemicals [3]. Its use in this context highlights its compatibility with dual photoredox/copper catalysis and blue LED irradiation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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